molecular formula C12H23NO B2503789 1-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287316-53-2

1-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No. B2503789
CAS RN: 2287316-53-2
M. Wt: 197.322
InChI Key: FCQBIQMLVMLQIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of bicyclo[1.1.0]butanes (BCBs) as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes . The inherent strain of the bicyclic scaffold can make variation of the BCB bridgehead substituents challenging, often necessitating linear syntheses of specific BCB targets . Recent advances have reported the first palladium-catalyzed cross-coupling on pre-formed BCBs which enables a ‘late stage’ diversification of the bridgehead position .


Molecular Structure Analysis

The molecular structure of this compound is derived from its IUPAC name. It contains a bicyclo[1.1.1]pentane core, which is a highly strained structure consisting of two cyclopropane rings fused through a common C-C bond . Attached to this core is a 4-methoxybutyl group and a N-methylmethanamine group.


Chemical Reactions Analysis

Bicyclo[1.1.0]butanes, which are precursors to compounds like the one , are known to participate in a range of strain-releasing reactions . These reactions typically cleave the central, strained bond to deliver cyclobutanes or azetidines . The use of photoredox catalysis to promote the single-electron oxidation of bicyclo[1.1.0]butanes has been reported .

Future Directions

Bicyclo[1.1.0]butanes and related structures are increasingly valued in modern drug discovery . They offer high passive permeability, high water solubility, and improved metabolic stability . The lack of methods for functionalizing these structures remains a significant challenge, and there is a need for versatile strategies for synthesizing a wide range of unsymmetrically 1,3-difunctionalized derivatives . This highlights the potential for future research in this area.

properties

IUPAC Name

1-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-13-10-12-7-11(8-12,9-12)5-3-4-6-14-2/h13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQBIQMLVMLQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)CCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine

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